Product packaging for Cyclobutyl 2-pyridyl ketone(Cat. No.:CAS No. 515154-32-2)

Cyclobutyl 2-pyridyl ketone

Cat. No.: B1603946
CAS No.: 515154-32-2
M. Wt: 161.2 g/mol
InChI Key: JUFVVUQDXNEDAV-UHFFFAOYSA-N
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Description

Significance of Cyclobutane (B1203170) Motifs in Modern Organic and Medicinal Chemistry

The cyclobutane motif, a four-membered carbocyclic ring, has emerged as a valuable structural unit in both organic synthesis and medicinal chemistry. vilniustech.ltnih.gov Its inherent ring strain makes it a useful intermediate, readily undergoing selective bond cleavage to form various acyclic and cyclic compounds. acs.org This reactivity has been harnessed in the total synthesis of complex natural products. rsc.orgrsc.org

In medicinal chemistry, the cyclobutane ring is increasingly utilized to improve the pharmacological properties of drug candidates. vilniustech.ltnih.gov Its rigid and puckered three-dimensional structure can impart conformational restriction on a molecule, which can lead to enhanced binding affinity and selectivity for biological targets. vilniustech.ltnih.gov Furthermore, cyclobutanes can serve as bioisosteres for other groups, such as alkenes or larger rings, to increase metabolic stability, reduce planarity, and fill hydrophobic pockets in protein binding sites. vilniustech.ltnih.gov The introduction of cyclobutane moieties has been a successful strategy in the development of small-molecule drugs for a range of diseases.

Table 1: Applications of Cyclobutane Motifs in Medicinal Chemistry

Application Description References
Conformational Restriction The rigid structure limits the number of possible conformations, potentially increasing binding affinity. vilniustech.ltnih.gov
Metabolic Stability Can replace metabolically labile groups, leading to improved drug half-life. vilniustech.ltnih.gov
Bioisosterism Acts as a substitute for other chemical groups to modulate physicochemical properties. vilniustech.ltnih.gov
Improved Selectivity The defined 3D shape can lead to more specific interactions with the target protein. vilniustech.ltnih.gov
Increased Lipophilicity Can enhance the ability of a drug to cross cell membranes. acs.org

Role of 2-Pyridyl Ketone Functionality in Organic Synthesis and Coordination Chemistry

The 2-pyridyl ketone functionality is a versatile and widely employed motif in both organic synthesis and coordination chemistry. guidechem.com The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ketone group can act as a bidentate chelating ligand, forming stable complexes with a variety of metal ions. acs.org This property is central to its use in coordination chemistry, where it serves as a building block for constructing polynuclear metal clusters and coordination polymers with interesting magnetic and catalytic properties. acs.orgmdpi.comscholarsportal.info

In organic synthesis, the 2-pyridyl ketone moiety can direct chemical reactions and can be transformed into a variety of other functional groups. researchgate.net For instance, it can undergo reduction to the corresponding alcohol or be a precursor for the synthesis of more complex heterocyclic systems. researchgate.netrsc.org The reactivity of the carbonyl group is influenced by the adjacent pyridine ring, allowing for unique chemical transformations. mdpi.com

Table 2: Roles of 2-Pyridyl Ketone Functionality

Field Role Description References
Coordination Chemistry Bidentate Ligand The nitrogen and oxygen atoms chelate to metal ions, forming stable complexes. acs.org
Coordination Chemistry Cluster Formation Used to synthesize polynuclear metal clusters with specific magnetic and catalytic properties. acs.orgmdpi.comscholarsportal.info
Organic Synthesis Directing Group The pyridyl nitrogen can direct metallation or other reactions to specific positions. nih.gov
Organic Synthesis Synthetic Intermediate Can be converted into a wide range of other functional groups and heterocyclic systems. researchgate.netrsc.org

Interdisciplinary Relevance of the Cyclobutyl 2-Pyridyl Ketone Scaffold

The combination of the cyclobutane and 2-pyridyl ketone motifs within a single molecule, this compound, creates a scaffold with significant interdisciplinary relevance. This is evident in its potential applications in medicinal chemistry, catalysis, and materials science.

The synthesis of derivatives of this compound has been explored, for instance, through methods like the Norrish-Yang cyclization. nih.govresearchgate.netvulcanchem.com The resulting compounds, such as cis-1,3-difunctionalized cyclobutanes, are valuable building blocks in drug discovery due to their ability to confer beneficial pharmacological properties. nih.govnih.govresearchgate.net The rigid cyclobutane core combined with the metal-coordinating ability of the pyridyl ketone makes these scaffolds promising for the development of novel therapeutics, including potential anti-influenza agents. google.com

In the field of catalysis, ligands derived from the this compound scaffold can be used to create novel metal complexes. The specific steric and electronic properties imparted by the cyclobutyl group can influence the catalytic activity and selectivity of the metal center. cityu.edu.hk These catalysts could find applications in a variety of organic transformations. acs.orgchimia.chnih.gov

Furthermore, the ability of the 2-pyridyl ketone moiety to form extended coordination networks suggests that this compound derivatives could be used to construct novel coordination polymers and metal-organic frameworks (MOFs). The cyclobutane unit could act as a rigid spacer, influencing the porosity and dimensionality of the resulting materials, which could have applications in gas storage or separation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B1603946 Cyclobutyl 2-pyridyl ketone CAS No. 515154-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutyl(pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10(8-4-3-5-8)9-6-1-2-7-11-9/h1-2,6-8H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFVVUQDXNEDAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641987
Record name Cyclobutyl(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515154-32-2
Record name Cyclobutyl(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Cyclobutyl 2 Pyridyl Ketone and Its Derivatives

Direct Synthetic Routes to the Core Cyclobutyl 2-Pyridyl Ketone Structure

The direct construction of the this compound framework can be achieved through several strategic approaches, including building the cyclobutane (B1203170) ring from acyclic precursors, coupling pre-existing cyclobutyl and pyridyl fragments, or modifying existing ketone structures.

Cyclization and Ring-Forming Strategies from Precursors

Cyclization reactions represent a fundamental approach to constructing the cyclobutane ring of this compound. These methods typically involve the intramolecular cyclization of a suitably functionalized open-chain precursor.

One notable strategy involves the photoredox-catalyzed acylation and cyclization of Michael acceptors with acyl radicals generated from acyl oxime esters. nih.gov In this process, an acyl radical, formed by the C-C bond cleavage of an acyl oxime ester under visible light irradiation with a photosensitizer like fac-Ir(ppy)₃, adds to a Michael acceptor. nih.gov The resulting intermediate then undergoes cyclization to furnish the cyclobutyl ketone derivative. nih.gov This method offers a mild and efficient route to highly functionalized cyclobutane rings. nih.gov

Another approach utilizes the Bucherer-Bergs (BB) reaction on homochiral ketones derived from terpenes to synthesize cyclobutyl hydantoins, which can be precursors to cyclobutyl ketones. conicet.gov.ar This multicomponent reaction involves the heterocyclization of a ketone with ammonium (B1175870) carbonate and potassium cyanide. conicet.gov.ar The cyclobutyl precursors for this reaction can be prepared through the oxidative cleavage of the double bond in terpenes like (-)-(1S)-α-pinene and (-)-(1S)-verbenone. conicet.gov.ar

The Norrish-Yang cyclization is another powerful photochemical reaction for constructing cyclobutane rings. This intramolecular hydrogen abstraction and subsequent cyclization of a ketone can be used to form bicyclo[1.1.1]pentan-2-ol intermediates from cyclobutyl aryl ketones. nih.govresearchgate.net These intermediates can then undergo further reactions to yield functionalized cyclobutanes. nih.govresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Approaches (e.g., Nickel-Catalyzed Reductive Coupling, Palladium-Catalyzed Methods)

Transition metal catalysis, particularly with nickel and palladium, has emerged as a powerful tool for forging the crucial carbon-carbon bond between a cyclobutyl group and a pyridyl ring.

Nickel-Catalyzed Reductive Coupling: Nickel-catalyzed reductive coupling reactions provide an effective means to synthesize alkyl aryl ketones, including this compound. One such method involves the coupling of arylcarboxylic acid 2-pyridyl esters with alkyl methanesulfonates under mild conditions. rsc.org This reaction demonstrates good functional group compatibility and is applicable to a wide range of substrates. rsc.org Another variation employs the reductive coupling of 2-pyridyl esters with unactivated alkyl chlorides, a process facilitated by a TBAI-mediated dynamic halide exchange that allows for the synthesis of various aryl-alkyl and dialkyl ketones. nih.gov

Furthermore, nickel-catalyzed reductive cross-coupling of aryl cyclopropyl (B3062369) ketones with unactivated alkyl bromides can lead to γ-alkyl substituted ketones through ring-opening of the cyclopropyl group. nsf.govorganic-chemistry.org Mechanistic studies suggest that these reactions often proceed through radical intermediates. nsf.govorganic-chemistry.org The reductive cross-coupling of heteroaryl imines with C(sp³) alkyl electrophiles, including those with cyclobutyl groups, has also been reported. nih.gov This reaction proceeds under mild conditions and is tolerant of various functional groups. nih.gov

Palladium-Catalyzed Methods: Palladium-catalyzed cross-coupling reactions are also instrumental in the synthesis of cyclobutyl ketones. For instance, the palladium-catalyzed synthesis of benzocyclobutenes can be achieved through the β-methylene-selective C(sp³)–H arylation of keto aryl iodides. scispace.com While not directly forming this compound, this methodology highlights the power of palladium in constructing cyclobutane-containing structures. The development of chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligands has enabled enantioselective Pd(II)-catalyzed cross-coupling of methylene (B1212753) β-C(sp³)-H bonds in cyclobutanecarboxylic acid derivatives with arylboron reagents. acs.org

The following table summarizes selected transition metal-catalyzed methods for the synthesis of related ketone structures:

Catalyst SystemCoupling PartnersProduct TypeKey Features
Nickel CatalystArylcarboxylic acid 2-pyridyl esters + Alkyl methanesulfonatesAlkyl aryl ketonesMild reaction conditions, good functional group tolerance. rsc.org
Nickel Catalyst2-Pyridyl esters + Unactivated alkyl chloridesAryl-alkyl and dialkyl ketonesTBAI-mediated dynamic halide exchange. nih.gov
Nickel CatalystAryl cyclopropyl ketones + Unactivated alkyl bromidesγ-Alkyl substituted ketonesRing-opening of cyclopropyl group. nsf.govorganic-chemistry.org
Palladium(II) Catalyst / Chiral MPAHA LigandCyclobutanecarboxylic acid derivatives + Arylboron reagentsChiral cyclobutane derivativesEnantioselective β-C(sp³)-H arylation. acs.org

Annulation and Condensation Reactions Utilizing 2-Pyridyl Ketones

Annulation and condensation reactions offer another strategic avenue to construct the desired molecular framework. These methods often involve the reaction of a 2-pyridyl ketone or a related precursor with another molecule to build the cyclobutane ring or a precursor to it.

The Kröhnke pyridine (B92270) synthesis, a reaction between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds, is a classic method for generating highly functionalized pyridines. wikipedia.org While this method primarily focuses on pyridine ring synthesis, its principles of Michael addition and subsequent cyclization can be adapted for the construction of other ring systems. wikipedia.org

More directly relevant is the formal [3+3] annulation of 2-enoyl pyridine N-oxides with ketones. mdpi.com This cascade reaction, initiated by a Michael addition followed by an intramolecular aldol (B89426) reaction or condensation, can be used to form enantiomerically enriched cyclohexenones. mdpi.com By carefully selecting the ketone reactant, this strategy could potentially be adapted for the synthesis of cyclobutane-containing structures.

Additionally, a general preparation of pyridines and pyridones has been described through the annulation of ketones and esters with vinamidinium hexafluorophosphate (B91526) salts. acs.orgresearchgate.net The reaction proceeds through a dienaminone intermediate and offers good to excellent yields. acs.org This type of annulation chemistry provides a versatile platform for constructing substituted pyridine rings that could be further elaborated to include a cyclobutyl ketone moiety. A novel Mg₃N₂-assisted one-pot annulation strategy has also been developed for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkyl glyoxylates or aldehydes. rsc.org

Functionalization Strategies for Cyclobutyl and Pyridyl Moieties

Once the core this compound structure is in hand, further diversification can be achieved through the selective functionalization of either the cyclobutyl ring or the pyridine ring. These late-stage modifications are crucial for accessing a wide range of derivatives for various applications.

Carbon-Hydrogen (C-H) Functionalization (e.g., Formal γ-C-H Functionalization, β-C(sp³)-H Arylation)

C-H functionalization has emerged as a powerful and atom-economical strategy for modifying organic molecules without the need for pre-installed functional groups. The pyridine ring in this compound can act as a directing group to facilitate selective C-H activation on the cyclobutyl ring.

Formal γ-C-H Functionalization: The γ-C(sp³)–H functionalization of ketones allows for the introduction of substituents at a position remote from the carbonyl group. researchgate.net A two-step approach has been developed for the formal γ-C–H functionalization of cyclobutyl ketones. nih.gov This method involves a Norrish-Yang cyclization of a cyclobutyl aryl ketone to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C–C bond cleavage and functionalization to yield cis-1,3-difunctionalized cyclobutanes. nih.govresearchgate.netresearchgate.net This sequence allows for the installation of various aryl, heteroaryl, alkenyl, and alkynyl groups at the γ-position of the cyclobutane ring with high stereoselectivity. nih.gov

Another approach to formal γ-C–H functionalization involves the microwave-promoted, iminyl-radical-mediated 1,5-hydrogen atom transfer (HAT) of O-phenyloximes. chemrxiv.orgchemrxiv.org This method, which can be facilitated by a Lewis acid, enables the functionalization of even non-benzylic primary carbon atoms. chemrxiv.org

β-C(sp³)-H Arylation: The β-C(sp³)–H arylation of cyclobutyl ketones can be achieved using palladium catalysis with the aid of a transient directing group. nih.govresearchgate.netnih.govresearchgate.net In this strategy, a chiral α-amino acid is used as a transient directing group, which reversibly forms an imine with the ketone. nih.govnih.govresearchgate.net This imine then directs a palladium catalyst to activate a β-C-H bond on the cyclobutane ring for arylation. nih.govnih.gov The use of an electron-deficient pyridone ligand is often crucial for achieving high enantioselectivity in these reactions. nih.govresearchgate.netnih.govresearchgate.net This method allows for the efficient synthesis of chiral trisubstituted cyclobutanes from simple monosubstituted precursors. nih.govnih.govresearchgate.net

The following table highlights key C-H functionalization strategies for cyclobutyl ketones:

Functionalization TypeMethodologyKey Features
Formal γ-C-H FunctionalizationTwo-step sequence: Norrish-Yang cyclization followed by Pd-catalyzed C-C cleavage/functionalization. nih.govresearchgate.netresearchgate.netStereospecific synthesis of cis-1,3-difunctionalized cyclobutanes. nih.govresearchgate.net
Formal γ-C-H FunctionalizationMicrowave-promoted, iminyl-radical-mediated 1,5-HAT of O-phenyloximes. chemrxiv.orgchemrxiv.orgLewis acid facilitation enables functionalization of non-benzylic primary carbons. chemrxiv.org
β-C(sp³)-H ArylationPd(II)-catalyzed reaction using a chiral transient directing group (α-amino acid). nih.govresearchgate.netnih.govresearchgate.netEnantioselective synthesis of chiral trisubstituted cyclobutanes; requires an electron-deficient pyridone ligand. nih.govresearchgate.netnih.govresearchgate.net

Selective Derivatization of Ketone and Pyridine Rings (e.g., α-Functionalization)

In addition to C-H functionalization, the ketone and pyridine moieties themselves offer opportunities for selective derivatization.

α-Functionalization of the Ketone: The α-position of the cyclobutanone (B123998) ring is amenable to functionalization through various methods. Organocatalytic approaches, such as SOMO (Singly Occupied Molecular Orbital) catalysis, have been employed for the enantioselective α-allylation of cyclic ketones. mdpi.com This method involves the one-electron oxidation of a transiently formed enamine to a radical cation, which then reacts with an allyl silane. mdpi.com

Derivatization of the Pyridine Ring: The pyridine ring can be activated for C-C bond formation through various strategies. uiowa.edu For example, 2-halopyridinium salts can be used to prepare N-alkenyl-2-pyridones. uiowa.edu The silver-promoted reaction of tertiary cyclobutanols with N-methoxypyridinium salts provides an efficient route to C2-substituted pyridines. researchgate.net This process likely involves the ring-opening of a cyclobutoxy radical to a γ-keto alkyl radical, which then adds to the pyridinium (B92312) salt. researchgate.net

Furthermore, the iridium-catalyzed asymmetric hydrogenation of 2-pyridyl ketones can produce chiral pyridyl-substituted secondary alcohols with high enantioselectivity. rsc.org This transformation is compatible with a variety of substituents on the pyridine ring. rsc.org

Strain-Release Driven Functionalizations of Cyclobutane Derivatives

The inherent ring strain of cyclobutane and its highly strained precursors, such as bicyclo[1.1.0]butanes (BCBs), provides a powerful thermodynamic driving force for chemical transformations. nih.govacs.org This strategy, known as strain-release functionalization, allows for the efficient construction of substituted cyclobutane scaffolds under mild conditions. d-nb.info

Bicyclo[1.1.0]butanes, which possess approximately 65 kcal/mol of strain energy, are particularly effective substrates. researchgate.net They can react as "spring-loaded" electrophiles or engage in radical addition pathways, where the cleavage of the central C-C bond drives the formation of 1,3-difunctionalized cyclobutanes. rsc.orgnih.gov A notable approach merges C-C bond scission in BCBs with ruthenium-catalyzed remote C-H functionalization of heteroarenes. d-nb.infonih.gov This methodology facilitates the coupling of various BCBs with heteroarenes and alkyl halides, yielding densely substituted cyclobutanes. d-nb.infonih.gov The versatility of this method is demonstrated by its tolerance for sensitive functional groups on the BCB substrate, including ketones, esters, and amides. d-nb.info For instance, ketone- and ester-substituted BCBs have been shown to be suitable candidates for strain-release trifluoromethoxylation to produce OCF₃-containing cyclobutanes. rsc.org

Another strategy involves the polar, strain-release ring-opening of BCBs catalyzed by a silver π-acid, which enables the C-H cyclobutylation of hydroxyarenes with high diastereoselectivity. rsc.orgsemanticscholar.org The arylsulfonyl group often used in these BCB precursors not only facilitates the reaction but also serves as a versatile handle for subsequent functional group interconversions on the resulting cyclobutane ring. nih.gov These strain-release methods represent a significant advance, providing access to complex cyclobutane structures from readily available starting materials. nih.govacs.org

Stereoselective Synthesis of this compound Derivatives

Achieving stereocontrol in the synthesis of substituted cyclobutanes is crucial for their application in medicinal chemistry and materials science. This section explores diastereoselective and enantioselective methods for preparing chiral cyclobutyl ketone derivatives.

Diastereoselective and Enantioselective Approaches

The synthesis of cyclobutanes with specific stereochemistry often requires sophisticated strategies to overcome the challenges of controlling multiple stereocenters on a constrained four-membered ring.

Diastereoselective Synthesis: A powerful strategy for the diastereocontrolled synthesis of cis-1,3-difunctionalized cyclobutanes involves a sequential C-H/C-C functionalization approach. nih.govresearchgate.net This method begins with a Norrish-Yang photochemical cyclization of a cyclobutyl aryl ketone to generate a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.gov This intermediate then undergoes a palladium-catalyzed, ligand-enabled C-C bond cleavage and functionalization, reacting with various aryl, heteroaryl, alkenyl, and alkynyl iodides to produce the desired cis-1,3-disubstituted cyclobutyl ketones stereospecifically. nih.gov The exclusive cis-selectivity is a key advantage of this method. nih.gov

Enantioselective Synthesis: For the enantioselective functionalization of cyclobutyl ketones, palladium-catalyzed C(sp³)–H activation using chiral transient directing groups (TDGs) has emerged as a leading approach. nih.govresearchgate.net This strategy enables the desymmetrization of prochiral cyclobutyl ketones. rsc.org In one seminal example, the enantioselective β-C(sp³)-H arylation of aliphatic ketones was achieved using an α-amino acid as the chiral transient directing group. nih.gov This method allows for the synthesis of chiral trisubstituted cyclobutanes from simpler monosubstituted precursors through sequential C-H arylation reactions. nih.govresearchgate.net The choice of different silver salts as additives can even reverse the enantioselectivity of the reaction. researchgate.net

Table 1: Enantioselective C–H Arylation of Cyclobutyl Ketones

EntryKetone SubstrateAryl IodideChiral TDGLigandYield (%)Enantiomeric Ratio (er)Reference
1Cyclobutyl methyl ketone4-IodoanisoleD-Valine3-nitro-5-trifluoromethyl-2-pyridone7596:4 nih.gov
2Cyclobutyl ethyl ketone4-IodotolueneD-Valine3-nitro-5-trifluoromethyl-2-pyridone7297:3 nih.gov
3Spiro[3.3]heptan-1-one4-IodoanisoleD-Valine3-nitro-5-trifluoromethyl-2-pyridone6898:2 nih.gov

This table presents selected data on the palladium-catalyzed enantioselective β-C(sp³)-H arylation of cyclobutyl ketones using a chiral transient directing group (TDG) strategy.

Chiral Ligand-Enabled Transformations

The success of asymmetric catalysis in synthesizing chiral cyclobutyl ketones hinges on the design and application of effective chiral ligands. These ligands coordinate to the metal center and create a chiral environment that dictates the stereochemical outcome of the reaction.

In the context of Pd(II)-catalyzed enantioselective C(sp³)-H activation, two main strategies have been developed: one employing a covalently attached chiral directing group and the other using a chiral transient directing group (TDG). researchgate.net For cyclobutyl ketones, the TDG approach has proven particularly effective. nih.govresearchgate.net In this system, an α-amino acid, such as D-valine, reversibly forms an imine with the ketone substrate, positioning the chiral center to influence the C-H activation step. nih.govrsc.org

The external ligand also plays a critical role. An electron-deficient pyridone ligand was found to be crucial for achieving high enantioselectivity in the C(sp³)-H arylation of cyclobutyl ketones. nih.govresearchgate.net This ligand is believed to accelerate the C-H bond cleavage step within the transiently formed palladacycle. nih.gov The combination of a chiral TDG and a well-chosen external ligand provides a powerful toolset for asymmetric synthesis, enabling access to valuable chiral cyclobutane building blocks from simple starting materials. nih.govmdpi.com

Transformations Involving this compound as a Synthetic Intermediate

This compound is not only a synthetic target but also a versatile intermediate for further molecular elaboration. The ketone functionality and the strained cyclobutane ring offer multiple avenues for transformations, including ring-restructuring reactions and functional group interconversions.

Ring Expansion and Ring Contraction Reactions of Cyclobutanes

The strain inherent in the cyclobutane ring can be harnessed to drive ring expansion and contraction reactions, providing access to different carbocyclic systems.

Ring Expansion: Cyclobutyl ketones can be expanded to five-membered rings. For example, transition-metal-catalyzed ring expansion of 1-acetylenylcyclobutanols, derived from cyclobutanones, can produce 2-alkylidenecyclopentanones stereoselectively. thieme-connect.de Another well-known transformation is the Cargill reaction, which involves the acid-catalyzed rearrangement of cyclobutyl ketones within polycyclic systems. ugent.be Semipinacol-type rearrangements of α-hydroxycyclobutanones or related derivatives are also a common strategy for expanding the four-membered ring to a cyclopentanone. wikipedia.org

Ring Contraction: Conversely, the cyclobutane ring can be contracted to a cyclopropane (B1198618) ring. The Favorskii rearrangement is a classic method for the ring contraction of α-halocyclobutanones. researchgate.net More modern methods include a tandem Wittig reaction-ring contraction of α-hydroxycyclobutanones, which reacts with phosphonium (B103445) ylides to yield highly functionalized cyclopropanecarbaldehydes. researchgate.netacs.org This reaction proceeds through an initial olefination, followed by a 1,2-carbon migration to achieve the ring contraction. rsc.org

Table 2: Ring Restructuring Reactions of Cyclobutanone Derivatives

TransformationStarting Material TypeReagents/ConditionsProduct TypeReference
Ring Expansion1-AcetylenylcyclobutanolRuthenium(II) catalyst, MVK2-Alkylidenecyclopentanone thieme-connect.de
Ring Expansionα-HydroxycyclobutanoneAcid catalyst (e.g., PTSA)Spirocyclic cyclopentanone nih.gov
Ring Contractionα-HydroxycyclobutanonePhosphonium ylide (Wittig)Cyclopropanecarbaldehyde researchgate.netacs.org
Ring Contractionα-HalocyclobutanoneBase (e.g., NaOMe)Cyclopropanecarboxylic ester researchgate.net

This table summarizes common ring expansion and contraction reactions starting from cyclobutanone derivatives.

Conversion to Diverse Functional Groups

The ketone moiety in this compound is a versatile functional handle that can be converted into a wide array of other groups, significantly enhancing the synthetic utility of the core scaffold. wikipedia.org

Key transformations include:

Beckmann Rearrangement: The oxime derived from a cyclobutyl aryl ketone can undergo a Beckmann rearrangement to yield a cyclobutane carboxylic anilide. This reaction selectively cleaves the bond between the acyl group and the cyclobutyl ring. nih.gov

Baeyer-Villiger Oxidation: Oxidation of a cyclobutyl aryl ketone with a peroxy acid (e.g., m-CPBA) results in a Baeyer-Villiger oxidation. chemrxiv.org This reaction inserts an oxygen atom to form an ester, and notably, the regioselectivity can favor cleavage of the aryl-acyl bond, preserving the cyclobutyl ketone structure within a new ester linkage. nih.gov

Reduction to Alcohols: The ketone can be reduced to a secondary alcohol using standard reducing agents, providing a site for further substitution or derivatization.

Conversion to Amines: Reductive amination of the ketone can install various amine functionalities.

Olefinations: Wittig or Horner-Wadsworth-Emmons reactions can convert the carbonyl group into a carbon-carbon double bond, allowing for the attachment of various alkylidene groups.

These functional group interconversions allow chemists to transform a single cyclobutyl ketone intermediate into a diverse library of compounds with different physical and biological properties. nih.govvanderbilt.edu

Elucidation of Reaction Mechanisms in Cyclobutyl 2 Pyridyl Ketone Chemistry

Mechanistic Pathways of Key Synthetic Transformations

The reactivity of cyclobutyl 2-pyridyl ketone is governed by several distinct mechanistic pathways, including those involving radical intermediates, concerted organometallic steps, electron transfer processes, and classic polar reactions. Understanding these pathways is crucial for the rational design of new synthetic methods.

The strained C-C bonds of the cyclobutane (B1203170) ring are susceptible to cleavage under radical-generating conditions. The process often begins with the formation of a ketyl radical, a species generated by the single-electron reduction of the ketone's carbonyl group. This can be achieved photochemically or by using a reductant like samarium(II) iodide.

The formation of the ketyl radical initiates a rapid ring-opening via β-scission, driven by the release of approximately 26.7 kcal/mol of ring strain energy. uark.edu This cleavage results in the formation of a more stable γ-keto alkyl radical. researchgate.net This primary alkyl radical is a key intermediate that can be trapped by various radical acceptors. For instance, in the presence of an olefin, a Giese-type addition can occur, leading to a new C-C bond. rsc.org

Another significant pathway involves the generation of a distonic radical cation from related N-cyclobutylanilines under visible-light photoredox catalysis. uark.edu Single-electron oxidation of the aniline (B41778) nitrogen generates a radical cation, which prompts the cleavage of the cyclobutane ring to form an intermediate possessing a spatially separated radical and an iminium ion. uark.edu This bimodal reactivity allows for subsequent orthogonal functionalization. Although this example involves an aniline instead of a ketone, the principle of strain-release-driven ring-opening via a radical intermediate is directly analogous and highlights a powerful strategy in cyclobutane chemistry.

The general mechanism can be summarized as:

Initiation : Single-electron transfer to the carbonyl group (or oxidation of a donor group like an amine) forms a radical ion.

Ring Opening : The strained cyclobutane ring undergoes homolytic C-C bond cleavage to form a more stable open-chain radical.

Propagation/Functionalization : The resulting alkyl radical engages in subsequent reactions, such as addition to a π-system or trapping by a reagent.

Concerted metalation-deprotonation (CMD) is a primary mechanism for C–H activation reactions catalyzed by high-valent, late transition metals such as Pd(II), Rh(III), and Ru(II). wikipedia.org In the context of this compound, the pyridyl group acts as a directing group, guiding the metal catalyst to a specific C-H bond.

The CMD pathway involves a single, six-membered transition state where the C-H bond is broken and the new C-metal bond is formed simultaneously. wikipedia.org A base, typically a carboxylate anion like acetate (B1210297) or pivalate, which is often part of the catalyst's ligand sphere, abstracts the proton. wikipedia.org This process avoids the formation of a discrete metal hydride intermediate. wikipedia.org

For substrates containing a directing group, the mechanism typically proceeds as follows:

Coordination of the directing group (the pyridyl nitrogen) to the metal center.

Formation of a cyclometalated intermediate through the CMD transition state, where a ligand (e.g., acetate) on the metal center removes the proton from the targeted C-H bond. nsf.gov

Single Electron Transfer (SET) processes are fundamental to many of the radical reactions involving cyclobutyl ketones. SET can be either oxidative or reductive and is often initiated by photoredox catalysts or chemical reagents. acs.orgnih.gov

In a reductive SET process, an electron is transferred from a catalyst or reagent to the cyclobutyl ketone. This is the key initiation step for forming the ketyl radical discussed in section 3.1.1, which then triggers ring-opening. rsc.org

The key features of SET-mediated mechanisms in this context are:

Generation of Open-Shell Species : SET provides a direct pathway to radical ions from closed-shell precursors. nih.gov

Strain Release : The high ring strain of the cyclobutane moiety provides a strong thermodynamic driving force for ring-opening once a radical ion is formed. uark.edu

Catalytic Cycles : In photoredox catalysis, light absorption by a photocatalyst initiates the SET event, and the catalyst is regenerated in a subsequent step, allowing for a catalytic cycle. acs.org

The carbonyl group of this compound is an electrophilic center susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield a tertiary alcohol. evitachem.com This is a fundamental reaction pathway for ketones.

More complex transformations can occur following nucleophilic addition or under specific catalytic conditions. Rearrangement reactions are particularly significant for cyclobutane-containing structures. For example, the treatment of cyclobutyl chlorides with ethanol (B145695) and water can lead to a mixture of cyclobutanol, cyclopropylmethyl alcohol, and homoallyl alcohol, suggesting the intermediacy of a shared, non-classical carbocation that can be trapped by the nucleophile at different positions. dalalinstitute.com

The Baeyer-Villiger oxidation is a notable rearrangement reaction for ketones. It involves the insertion of an oxygen atom adjacent to the carbonyl group to form an ester or lactone. The mechanism begins with the nucleophilic addition of a peroxy acid to the ketone, forming a tetrahedral intermediate known as the Criegee intermediate. nih.gov This is followed by the migratory aptitude-dependent rearrangement of one of the alpha-carbon groups to the adjacent oxygen, with concomitant cleavage of the weak O-O bond. nih.govbeilstein-journals.org

In some cases, acid-catalyzed rearrangements of bicyclic cyclobutanones can lead to ring expansion or the formation of tricyclic ketones. evitachem.com These processes highlight the diverse rearrangement pathways available to the strained cyclobutane skeleton under ionic conditions.

Role of Catalysts and Ligands in Reaction Control

Catalysts and their associated ligands are paramount in dictating the outcome of reactions involving this compound. They can control reactivity, regioselectivity, and stereoselectivity by modulating the electronic and steric environment of the reaction center.

Palladium catalysis is a powerful tool for the functionalization of cyclobutyl ketones, often involving a sequence of C-H activation and C-C bond cleavage. A notable strategy involves a formal γ-C–H functionalization that proceeds through a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.gov

This two-step sequence begins with a Norrish-Yang cyclization of the cyclobutyl aryl ketone, promoted by UV light, to generate the highly strained bicyclo[1.1.1]pentan-2-ol. nih.govresearchgate.net This intermediate then undergoes a palladium-catalyzed C-C bond cleavage. The plausible catalytic cycle often involves a Pd(II)/Pd(IV) pathway:

Coordination : The hydroxyl group of the bicyclo[1.1.1]pentan-2-ol coordinates to a Pd(II) center.

β-Carbon Elimination : Driven by the immense strain of the bicyclic system, a C-C bond (specifically, one of the internal bonds of the original cyclobutane) cleaves in a β-carbon elimination step. This opens the ring and forms a cyclobutyl-palladium(II) organometallic intermediate. nih.gov

Oxidative Addition : An aryl halide (Ar-I) oxidatively adds to the Pd(II) center to form a Pd(IV) intermediate.

Reductive Elimination : The aryl and cyclobutyl groups couple via C-C bond-forming reductive elimination, releasing the 1,3-cis-disubstituted cyclobutane product and regenerating a Pd(II) species. nih.gov

The choice of ligand is critical for the success of this transformation. Specific ligands can enable the C-C cleavage and subsequent functionalization, leading to the stereospecific synthesis of valuable cis-γ-functionalized cyclobutyl ketones. nih.govresearchgate.net Furthermore, the use of different silver salts in conjunction with the palladium catalyst can sometimes influence or even reverse enantioselectivity in related asymmetric C-H activation reactions, highlighting the complex interplay between all components of the catalytic system. researchgate.net

Influence of 2-Pyridone and Other Pyridine-Based Ligands

In the realm of palladium-catalyzed C–H functionalization reactions, the use of external ligands has emerged as a pivotal strategy for enhancing reaction efficiency and selectivity. Among these, 2-pyridone and other pyridine-based ligands have proven to be particularly effective, especially in challenging transformations involving substrates like cyclobutyl ketones.

The influence of these ligands is multifaceted. It is believed that 2-pyridone ligands can effectively stabilize the palladium catalyst and lower the energy of the transition state for the C–H bond cleavage, thereby promoting and accelerating the catalytic process. nih.govtdl.org This strategy has been successfully applied in the palladium-catalyzed β-C(sp³)–H arylation of tertiary aldehydes, a reaction class that shares mechanistic features with ketone functionalization. nih.govtdl.org

In the context of cyclobutyl ketone chemistry, the strategic application of a transient directing group in tandem with an external 2-pyridone ligand has become a promising approach for C–H functionalization. nih.govtdl.org For instance, research has demonstrated that in the palladium-catalyzed enantioselective arylation of cyclobutyl ketones, a 3-nitro-5-trifluoromethyl-2-pyridone ligand was crucial for promoting the C-H bond cleavage. researchgate.net The combination of this ligand with a silver salt was also instrumental in achieving high enantioselectivity. researchgate.net

Systematic screening of various ligand classes has underscored the unique role of pyridine-based structures. In studies on the C–C cleavage and arylation of bicyclo[1.1.1]pentan-2-ol, an intermediate derived from cyclobutyl ketone, mono-N-protected amino acid (MPAA) ligands did not yield synthetically useful amounts of the desired product. nih.gov In contrast, a subsequent screening of 2-pyridone, pyridine (B92270), and quinoline (B57606) ligands identified pyridine 3-sulfonic acid as the optimal ligand for the C–C cleavage/arylation step. nih.gov

The development of C–H functionalization reactions has been significantly advanced by the discovery that versatile 2-pyridone ligands can substantially improve the efficiency of reactions enabled by transient directing groups (TDG). nih.govtdl.org This has been observed in the Pd-catalyzed C–H arylation of aliphatic ketones, where 2-pyridone ligands played a key role in promoting the reaction. nih.govtdl.org

The following table summarizes the pyridine-based ligands that have been influential in reactions involving cyclobutyl ketones and related structures.

Ligand TypeSpecific Ligand ExampleRole in ReactionReference
2-Pyridone3-Nitro-5-(trifluoromethyl)pyridin-2-olPromotes C-H bond cleavage, enhances enantioselectivity researchgate.net
PyridinePyridine 3-sulfonic acidOptimal for C–C cleavage/arylation nih.gov
2-PyridoneGeneral 2-pyridone ligandsStabilize palladium catalyst, lower transition state energy of C-H cleavage nih.govtdl.org

Catalytic Cycles and Intermediate Characterization

The elucidation of catalytic cycles and the characterization of key intermediates are fundamental to understanding the mechanisms of reactions involving this compound. Based on experimental results and previous studies, plausible catalytic cycles for palladium-catalyzed functionalizations have been proposed.

A general catalytic cycle for the functionalization of ketones often begins with the reversible formation of an imine intermediate between the ketone and a transient directing group (TDG). nih.govtdl.org In a proposed cycle for the β-C(sp³)–H arylation of tertiary aldehydes, which can be analogous to ketone reactions, the subsequent steps involve the coordination of the imine species and a 2-pyridone ligand to a Pd(II) catalyst, forming a cyclic palladium intermediate. nih.govtdl.org The 2-pyridone ligand then assists in the β-C(sp³)–H bond activation to generate a bicyclic palladium intermediate through a concerted metallation-deprotonation (CMD) process. nih.govtdl.orgnsf.gov

Following the C-H activation, the cycle proceeds through several key steps. In the presence of an aryl iodide, oxidative addition to the bicyclic palladium intermediate can occur, affording a Pd(IV) complex. nih.govtdl.orgnsf.gov Reductive elimination from this high-valent palladium species then forms the new C-C bond and regenerates a Pd(II) species. nih.govtdl.org A metathesis step involving the 2-pyridone ligand can then occur, leading to the release of the product and regeneration of the active palladium catalyst for the next cycle. nih.govtdl.org

In a different transformation involving cyclobutyl ketones, a two-step sequence has been developed for formal γ–C–H functionalization. This process proceeds through a bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov A plausible catalytic cycle for the palladium-catalyzed C–C cleavage/functionalization of this intermediate is depicted below:

Coordination and β-Carbon Elimination: The hydroxyl group of the bicyclo[1.1.1]pentan-2-ol intermediate coordinates to a Pd(II) species (Intermediate B). This is followed by a strain-release-driven β-carbon elimination to form a key organopalladium(II) intermediate (Intermediate C). nih.gov

Oxidative Addition: Intermediate C is oxidized by an aryl iodide, leading to the formation of an aryl-alkyl Pd(IV) intermediate (Intermediate D). nih.gov

Reductive Elimination: The final step involves C–C bond-forming reductive elimination from the Pd(IV) intermediate to yield the desired cis-1,3-difunctionalized cyclobutane product and regenerate the active Pd(II) catalyst. nih.gov

The characterization of these proposed intermediates is often challenging due to their transient nature. However, their existence is supported by mechanistic studies, kinetic analysis, and comparison with well-established precedents in palladium catalysis. nih.govtdl.orgnsf.gov

The following table lists the key proposed intermediates in the catalytic cycles involving cyclobutyl ketone derivatives.

IntermediateDescriptionRole in Catalytic Cycle
Cyclic Palladium IntermediateFormed by the coordination of a transient directing group-imine and a 2-pyridone ligand to Pd(II).Precursor to C-H activation.
Bicyclic Palladium IntermediateGenerated via 2-pyridone ligand-assisted C(sp³)–H bond activation.Key intermediate resulting from C-H cleavage.
Aryl-Alkyl Pd(IV) IntermediateFormed through oxidative addition of an aryl halide to a Pd(II) intermediate.Precedes the final bond-forming reductive elimination.
Organopalladium(II) IntermediateFormed via strain-release-driven β-carbon elimination from a bicyclo[1.1.1]pentan-2-ol.The key intermediate in the C-C cleavage/functionalization pathway.

Computational Chemistry Studies on Cyclobutyl 2 Pyridyl Ketone

Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetic Analysis

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of medium-sized organic molecules like cyclobutyl 2-pyridyl ketone. DFT calculations are instrumental in elucidating the three-dimensional arrangement of atoms, determining stable conformations, and quantifying the energetic landscape of the molecule.

Energetic analysis through DFT provides the relative stabilities of different conformers. By calculating the electronic energy of various rotational isomers (rotamers), arising from rotation around the single bonds connecting the cyclobutyl ring, ketone, and pyridyl group, the global minimum energy structure can be identified. This information is vital for understanding which conformation is most likely to be present under given conditions.

Table 1: Representative Geometric Parameters for this compound Calculated by DFT

ParameterPredicted Value
C=O Bond Length (Ketone)~1.22 Å
C-C Bond Length (Cyclobutane)~1.55 Å
C-C Bond Length (Pyridyl-Ketone)~1.50 Å
C-N Bond Length (Pyridyl)~1.34 Å
Cyclobutane (B1203170) Puckering Angle~25-35°
Pyridyl-Ketone Dihedral AngleVariable (dependent on conformation)

Note: The values in this table are illustrative and represent typical bond lengths and angles for such functional groups. Precise values would be obtained from specific DFT calculations.

Mechanistic Probing Through Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful method for investigating the step-by-step pathways of chemical reactions. For this compound, this approach can unravel the mechanisms of reactions such as nucleophilic additions to the carbonyl group or ring-opening reactions of the strained cyclobutyl ring. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

The Norrish-Yang cyclization is one such reaction where computational modeling has proven invaluable. nih.gov This photochemical reaction involves intramolecular hydrogen abstraction by the excited carbonyl group, leading to the formation of a biradical intermediate and subsequent cyclization to form bicyclic alcohols. nih.gov DFT calculations can model the excited state potential energy surface to understand the initial hydrogen abstraction step. Furthermore, the stability and fate of the resulting 1,4-biradical can be computationally explored to explain the observed product distribution.

The search for transition state structures is a key component of mechanistic studies. A transition state represents the highest energy point along the reaction coordinate and its geometry provides a snapshot of the bond-breaking and bond-forming processes. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a critical factor in reaction kinetics. For instance, in a palladium-catalyzed C-C bond cleavage of a derivative of cyclobutyl ketone, computational modeling can elucidate the role of the ligand and the palladium catalyst in lowering the activation barrier. researchgate.net

Table 2: Illustrative Energetic Profile of a Hypothetical Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.8
Transition State 2+10.1
Products-12.4

Note: This table provides a hypothetical energy profile to illustrate the concepts of transition states and intermediates in a chemical reaction.

Prediction of Reactivity and Selectivity Profiles

A significant advantage of computational chemistry is its predictive power. By analyzing the electronic structure of this compound, its reactivity towards various reagents and the selectivity of its reactions can be anticipated. researchgate.net Molecular orbital theory, often used in conjunction with DFT, provides a framework for understanding chemical reactivity.

The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly informative. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the LUMO is likely centered on the carbonyl group, indicating that this site is susceptible to attack by nucleophiles. The nitrogen atom in the pyridyl ring also influences the electronic landscape, potentially acting as a Lewis basic site for coordination with metal catalysts or acids.

Computational methods can also predict regioselectivity and stereoselectivity. For example, in a reaction with multiple potential sites for attack, DFT calculations can determine the activation barriers for each pathway, thereby predicting the major product. researchgate.net In the case of stereoselectivity, the relative energies of transition states leading to different stereoisomers can be calculated to predict which diastereomer or enantiomer will be formed in excess. This predictive capability is invaluable for designing new synthetic routes and catalysts. researchgate.net

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule, or its conformation, plays a critical role in its physical and chemical properties. For this compound, conformational analysis involves exploring the different spatial arrangements that can be adopted through rotation around its single bonds. The puckered nature of the cyclobutane ring and the rotational freedom of the pyridyl and carbonyl groups lead to a complex conformational landscape.

Computational methods can systematically explore this landscape to identify the most stable conformers. This is often achieved by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. The results of such an analysis can reveal the presence of multiple low-energy conformations and the energy barriers that separate them.

Understanding the intermolecular interactions of this compound is crucial for predicting its properties in the solid state and in solution. Computational chemistry can model how molecules of this compound interact with each other and with solvent molecules. These interactions, which include hydrogen bonding (if applicable), dipole-dipole interactions, and van der Waals forces, can be quantified to understand properties like solubility, melting point, and crystal packing. The pyridyl nitrogen, for instance, can act as a hydrogen bond acceptor, influencing its interactions with protic solvents.

Pharmacological and Materials Science Relevance of Cyclobutyl 2 Pyridyl Ketone Scaffolds

Cyclobutane (B1203170) Ring as a Bioisostere and Conformational Restrictor in Medicinal Chemistry

The incorporation of a cyclobutane ring into bioactive molecules is an increasingly utilized strategy in medicinal chemistry. nih.govvilniustech.lt Its value lies in its distinct three-dimensional structure and relative chemical inertness, which can be leveraged to fine-tune the properties of drug candidates. nih.govru.nl

Impact on Pharmacological Properties through Structural Rigidity and Shape Diversity

The cyclobutane ring is a strained, non-planar carbocycle that adopts a puckered conformation. nih.gov This inherent rigidity distinguishes it from more flexible linear alkyl chains. In medicinal chemistry, replacing a flexible linker, such as an ethyl or propyl group, with a 1,3-disubstituted cyclobutane can significantly limit the number of accessible conformations a molecule can adopt. nih.govnih.gov This strategy of conformational restriction is a cornerstone of drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity and potency. nih.govresearchgate.net

The three-dimensional shape of the cyclobutane ring also provides a way to escape the "flatland" of aromatic, sp²-hybridized structures that have historically dominated drug discovery. nih.gov Increasing the fraction of sp³-hybridized carbons by incorporating saturated rings like cyclobutane often correlates with improved physicochemical properties, such as increased aqueous solubility, which is a critical factor for successful drug development. nih.gov Furthermore, the defined spatial arrangement of substituents on a cyclobutane ring can be used to orient key pharmacophoric groups in a precise manner to optimize interactions within a target's binding pocket. nih.govru.nl

Table 1: Physicochemical and Medicinal Chemistry Properties of the Cyclobutane Ring

Property Description Implication in Medicinal Chemistry
Conformational Rigidity Adopts a puckered, non-planar conformation, restricting bond rotation compared to aliphatic chains. nih.gov Reduces the entropic penalty of binding, potentially increasing potency and selectivity. nih.govresearchgate.net
Three-Dimensionality Provides a defined sp³-rich scaffold, moving away from flat aromatic structures. nih.gov Can improve binding by complementing the spatial arrangement of protein targets; often improves solubility. nih.gov
Metabolic Stability Can block metabolically labile sites by replacing more susceptible groups or through conformational restriction. nih.govru.nl Increases the half-life of a drug candidate, improving its pharmacokinetic profile.

| Bioisosterism | Can act as a bioisostere for other groups, such as alkenes, larger cyclic systems, or even aryl groups. nih.govvilniustech.lt | Allows for the fine-tuning of properties like metabolic stability, lipophilicity, and binding interactions. cambridgemedchemconsulting.comenamine.net |

Exploration in Drug Discovery as a Core Structural Motif

The cyclobutane moiety is increasingly being explored as a core structural element in the development of new therapeutic agents. vilniustech.ltlifechemicals.com Its ability to function as a rigid scaffold is a key reason for its incorporation into drug candidates. nih.gov For instance, in the development of inhibitors for the deubiquitinase USP1/UAF1, a cyclobutyl analogue was synthesized to address metabolic instability issues associated with an isopropyl group. acs.org While this specific modification did not improve metabolic stability in that case, it demonstrated potent inhibition, highlighting the tolerance of the target for this structural motif. acs.org

Cyclobutane-containing compounds have successfully entered clinical trials, underscoring their value. Examples include PF-03654746, a histamine (B1213489) H3 antagonist, and TAK-828F, a RORγt inverse agonist, both of which feature a 1,3-disubstituted cyclobutane ring. nih.gov These examples validate the use of the cyclobutane scaffold to create drug candidates with favorable pharmacological properties. nih.gov The ring has been used to replace larger cyclic systems, prevent cis/trans isomerization of alkenes, and fill hydrophobic pockets in target enzymes. nih.gov The growing number of synthetic methods to create functionalized cyclobutanes is making this motif more accessible for routine use in drug discovery programs. nih.gov

Enzyme Interaction Studies and Structure-Activity Relationship (SAR) Research

The combination of the cyclobutane ring and the 2-pyridyl ketone moiety in a single scaffold offers multiple points for interaction with biological targets and for synthetic modification to establish structure-activity relationships (SAR).

Investigations into Molecular Recognition and Binding Modes

The 2-pyridyl ketone portion of the molecule is a known metal-coordinating ligand and can participate in various non-covalent interactions. acs.org The nitrogen atom of the pyridine (B92270) ring can act as a hydrogen bond acceptor, an interaction that is crucial for the activity of many enzyme inhibitors. researchgate.net A series of pyridyl ketones have been evaluated as ligands for the enzyme system cytochrome P-450, demonstrating their ability to interact with heme iron centers. nih.gov Derivatives of di-2-pyridyl ketone, a related structure, form stable complexes with metal ions like copper, and these complexes can interact with biological systems to exert effects such as inducing apoptosis in cancer cells. nih.gov

The cyclobutane ring contributes to molecular recognition primarily by orienting the pyridyl ketone group and by making van der Waals contacts within the binding site. ru.nl Its rigid nature can stabilize a specific "binding conformation," which can be advantageous for potency. ru.nl In the design of αvβ3 antagonists, a functionalized cyclobutane ring served as the central scaffold for an arginine-glycine-aspartic acid (RGD) mimetic, demonstrating its utility as a core for directing sidechain interactions.

SAR studies on related compounds provide insights into potential binding. For example, in a series of pyrazolopyridine inhibitors of enterovirus, an analog featuring a 2-pyridyl group showed the most potent activity against non-polio enteroviruses. ucla.edu In another study on antitubercular agents, the 2-pyridyl substituent was found to be critical for potency. researchgate.net These findings suggest that the 2-pyridyl ketone moiety is a strong contributor to binding and activity.

Table 2: Structure-Activity Relationship (SAR) Insights from Related Compounds

Compound Class Modification Effect on Activity Reference
Pyrazolopyridine Antivirals Introduction of a 2-pyridyl group at the C4 position. Most potent activity against non-polio enteroviruses. ucla.edu
Aminothiazole Antituberculars Modification of the 2-pyridyl moiety at C-4. Found to be intolerant to modification, indicating its necessity for activity. researchgate.net
USP1/UAF1 Inhibitors Replacement of an isopropyl group with a cyclobutyl group. Maintained potent inhibition (IC₅₀ = 180 nM). acs.org

Development of Molecular Probes for Biological Systems

While the direct application of Cyclobutyl 2-pyridyl ketone as a molecular probe is not extensively documented, its structural components are found in molecules used for such purposes. The pyridyl ketone moiety's ability to chelate metals is a key feature. Metal complexes, particularly those of transition metals, are widely used in imaging and as probes for biological systems. Di-2-pyridyl ketone, for example, forms complexes with various metals that have been studied for their spectroscopic and electrochemical properties. researchgate.net The introduction of a cyclobutane ring could serve to modulate the lipophilicity and cellular uptake of such probes, potentially fine-tuning their distribution and targeting within biological systems.

Applications in Materials Science

The application of this compound specifically in materials science is not a well-explored field. However, both the cyclobutane and pyridyl ketone motifs have found use in the development of advanced materials.

Cyclobutane derivatives have been utilized in the synthesis of stress-responsive polymers and in supramolecular chemistry. lifechemicals.com The strain energy inherent in the cyclobutane ring can be harnessed in mechanochemical applications. For instance, polymers incorporating cyclobutane units can exhibit changes in their properties upon the application of mechanical force, which can lead to the design of self-healing materials or sensors.

On the other hand, pyridyl-ketone ligands like di-2-pyridyl ketone are used to synthesize metal-organic frameworks (MOFs) and magnetic materials. The ability of the pyridyl-nitrogen and ketone-oxygen to coordinate to metal centers allows for the construction of well-defined, multi-dimensional structures with interesting magnetic, catalytic, or porous properties. The combination of these two moieties in this compound could therefore offer a novel building block for creating functional materials that merge the responsive nature of the cyclobutane ring with the coordination chemistry of the pyridyl ketone.

Polymer Chemistry and Monomer Design

The design of novel monomers is a critical driver of innovation in polymer science, enabling the synthesis of materials with tailored properties. While there is a lack of specific research on the use of this compound as a monomer, its structural components suggest potential avenues for its incorporation into polymer chains.

The pyridyl group, a nitrogen-containing heterocycle, is a well-established functional group in polymer chemistry. Its inclusion in a polymer backbone can impart specific properties such as metal coordination capabilities, altered solubility, and modified thermal and electronic characteristics. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a site for quaternization, further expanding the functional possibilities of the resulting polymer.

The cyclobutane moiety, on the other hand, introduces a degree of conformational rigidity and strain into a molecule. researchgate.netresearchgate.net Polymers incorporating cyclobutane rings in their backbone or as pendant groups can exhibit unique thermal and mechanical properties. The ring strain associated with the cyclobutyl group can also be exploited in ring-opening polymerization reactions, providing a pathway to linear polymers that might be inaccessible through other synthetic routes. researchgate.net

The combination of these two motifs in this compound could lead to monomers that polymerize into materials with a unique set of properties. For instance, polymers derived from this scaffold could be explored for applications in catalysis, where the pyridyl group could coordinate to a metal center while the cyclobutane unit influences the polymer's morphology and stability.

Table 1: Potential Polymerization Strategies for this compound

Polymerization TypePotential Functional GroupResulting Polymer Feature
Chain-growth polymerizationModification of the cyclobutyl or pyridyl ring with a polymerizable group (e.g., vinyl)Pendant this compound units
Step-growth polymerizationFunctionalization with di-functional groups (e.g., diols, diamines, or dicarboxylic acids)Incorporation of the scaffold into the polymer backbone
Ring-opening polymerizationExploitation of the cyclobutane ring strainFormation of linear polymers with pyridyl ketone side groups

Detailed research into the synthesis and polymerization of functionalized this compound derivatives would be necessary to fully realize this potential.

Optoelectronic Applications (e.g., Precursors for OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a prominent technology in modern displays and lighting, and the development of new organic materials with optimized photophysical properties is a continuous area of research. Pyridine-containing compounds are frequently investigated for their potential use in various layers of an OLED device, including as host materials, electron-transporting materials, and even as ligands in phosphorescent emitters. nih.govacs.orgresearchgate.net The electron-deficient nature of the pyridine ring can facilitate electron injection and transport, which are crucial for efficient device operation.

The ketone group, in conjunction with the aromatic pyridine ring, forms a system where electronic transitions, such as n→π* and π→π*, can occur. The photophysical properties, including absorption and emission wavelengths, as well as quantum yields, are highly dependent on the molecular structure and the surrounding chemical environment. While the specific photophysical properties of this compound have not been extensively reported, studies on other pyridyl ketone derivatives suggest that this class of compounds can exhibit luminescence. unirioja.es

Table 2: Potential Roles of this compound Scaffolds in OLEDs

Potential RoleKey Structural FeatureRationale
Electron-Transporting MaterialPyridine ringThe electron-deficient nature of pyridine can facilitate electron transport.
Host MaterialWide bandgap potentialCould be used to host emissive guest molecules in the light-emitting layer.
Precursor for Emissive LigandsPyridyl ketone moietyCan be chemically modified to form ligands for phosphorescent metal complexes.

Further investigation into the synthesis of derivatives of this compound and a thorough characterization of their photophysical properties, including their performance in OLED devices, are required to validate their potential in optoelectronic applications. acs.org

Advanced Analytical Methodologies for Characterization of Cyclobutyl 2 Pyridyl Ketone

Spectroscopic Techniques for Structural Confirmation and Purity Assessment (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of Cyclobutyl 2-pyridyl ketone and verifying its purity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive analytical profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide key information. The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the cyclobutyl group. The aromatic protons on the 2-substituted pyridine ring would appear in the downfield region, while the aliphatic protons of the cyclobutyl ring would resonate upfield. The integration of these signals helps in quantifying the number of protons in each chemical environment. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the cyclobutyl ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the structure. ias.ac.in

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch. pressbooks.pub The position of this absorption is influenced by both the strain of the cyclobutyl ring and conjugation with the aromatic pyridine ring. pressbooks.pub Typically, a cyclobutanone (B123998) exhibits a C=O stretch at a high wavenumber (around 1785 cm⁻¹), while conjugation lowers this frequency. pressbooks.pub Therefore, the C=O absorption for this compound is expected between 1690 cm⁻¹ and 1715 cm⁻¹. pressbooks.pub Other characteristic absorptions would include C-H stretches for the aromatic and aliphatic portions and C=N and C=C stretching vibrations from the pyridine ring. masterorganicchemistry.com

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of the molecule, thereby confirming its molecular weight. evitachem.com For this compound (C₁₀H₁₁NO), high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular mass, which helps in confirming the elemental composition. nih.gov The fragmentation pattern observed in the mass spectrum can also offer additional structural information.

Table 7.1: Summary of Expected Spectroscopic Data for this compound

Technique Feature Expected Observation Purpose
¹H NMR Chemical Shift (δ) Signals for aromatic (pyridine) and aliphatic (cyclobutyl) protons. Structural Elucidation
¹³C NMR Chemical Shift (δ) Resonances for carbonyl, aromatic, and aliphatic carbons. Carbon Skeleton Mapping
IR Wavenumber (cm⁻¹) Strong C=O stretch (~1690-1715 cm⁻¹), C-H, C=C, C=N stretches. pressbooks.pub Functional Group ID
MS Molecular Ion Peak Corresponds to the molecular weight of C₁₀H₁₁NO. evitachem.com Molecular Weight Confirmation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.net

Table 7.2: Structural Parameters Determinable by X-ray Crystallography

Parameter Description Significance
Unit Cell Dimensions The lengths and angles of the basic repeating unit of the crystal. Defines the crystal system and lattice.
Bond Lengths The precise distance between the nuclei of two bonded atoms (e.g., C=O, C-C). Confirms bonding and provides insight into bond order.
Bond Angles The angle formed between three connected atoms. Defines molecular geometry and ring strain.
Torsion Angles The dihedral angle describing the rotation around a bond. Determines the 3D conformation of the molecule.
Intermolecular Contacts Distances between atoms of adjacent molecules in the crystal. Identifies forces like hydrogen bonds and van der Waals interactions.

Chromatographic and Separation Techniques for Reaction Monitoring and Purification

Chromatographic techniques are essential for the practical synthesis of this compound. They are employed to monitor the progress of a chemical reaction, assess the purity of the product, and for purification.

Reaction Monitoring and Purification During the synthesis of this compound, Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of the reaction's progress. For purification on a preparative scale, column chromatography is a standard method, where the crude product mixture is separated on a stationary phase like silica (B1680970) gel. ias.ac.incore.ac.uk

High-Performance Liquid Chromatography (HPLC) For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the technique of choice. A reverse-phase HPLC (RP-HPLC) method would likely be effective for this compound. sielc.com In such a method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. sielc.comlcms.cz By developing a suitable gradient elution method, where the solvent composition is changed over time, this compound can be separated from starting materials, by-products, and other impurities. The retention time of the compound is a characteristic feature under specific conditions, and the area under the peak is proportional to its concentration, allowing for accurate purity assessment. lcms.cz

Table 7.3: Example HPLC Method for Analysis of this compound

Parameter Condition Purpose
Column Reverse-Phase C18 (e.g., Newcrom R1) sielc.com Separation based on hydrophobicity.
Mobile Phase Acetonitrile and Water with an acid modifier (e.g., formic acid). sielc.com Elution of the analyte from the column.
Detection UV-Vis Detector (at a wavelength where the pyridine ring absorbs) Quantitation and detection of the compound.
Mode Gradient Elution lcms.cz To ensure separation of compounds with different polarities.
Application Purity assessment, reaction monitoring. vwr.com Quality control and process optimization.

Future Research Directions and Emerging Paradigms in the Chemistry of Cyclobutyl 2 Pyridyl Ketone

The exploration of cyclobutyl 2-pyridyl ketone and its derivatives stands at a frontier of synthetic chemistry, where the confluence of emerging technologies and novel chemical concepts promises to unlock unprecedented potential. The unique combination of a strained four-membered carbocycle and an electronically significant pyridyl moiety presents a rich landscape for future investigation. This section outlines key future research directions, from the integration of computational tools to the discovery of new reactivity and the pursuit of sustainable synthetic methods.

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